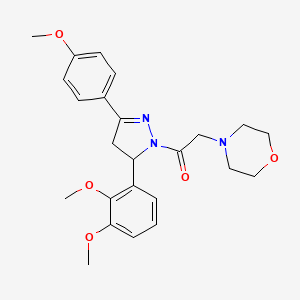

1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone

Description

1-(5-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with three aromatic groups:

- 2,3-Dimethoxyphenyl at position 5,

- 4-Methoxyphenyl at position 3,

- A morpholinoethanone moiety at position 1.

The inclusion of multiple methoxy groups enhances lipophilicity and electronic interactions with biological targets, while the morpholine ring improves solubility and pharmacokinetic properties. Its synthesis likely involves cyclocondensation of a chalcone precursor with a hydrazine derivative, followed by functionalization with morpholine, as seen in analogous procedures .

Properties

IUPAC Name |

1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O5/c1-29-18-9-7-17(8-10-18)20-15-21(19-5-4-6-22(30-2)24(19)31-3)27(25-20)23(28)16-26-11-13-32-14-12-26/h4-10,21H,11-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNALFFOFKCPBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a novel pyrazoline derivative that has garnered attention for its potential biological activities. Pyrazolines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 398.46 g/mol. Its structure includes a pyrazoline core substituted with methoxy groups and a morpholino group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.46 g/mol |

| CAS Number | 920414-14-8 |

Anticancer Activity

Recent studies have indicated that pyrazoline derivatives exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines, including breast and colon cancer. For instance, a study demonstrated that it inhibited cell proliferation and induced apoptosis in MCF-7 (breast cancer) cells through the activation of caspase pathways .

Antimicrobial Properties

The compound also displays antimicrobial activity. Research has shown that it has inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro assays indicated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests its potential utility in treating inflammatory conditions.

Case Studies

-

Anticancer Study :

- Objective : To evaluate the anticancer activity against MCF-7 cells.

- Method : Cell viability assays and apoptosis detection.

- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM and increased apoptotic cell markers significantly.

-

Antimicrobial Evaluation :

- Objective : To assess antibacterial efficacy against S. aureus.

- Method : Disk diffusion method.

- Findings : Showed a zone of inhibition of 15 mm at a concentration of 50 µg/disk.

-

Anti-inflammatory Assessment :

- Objective : To determine the effect on cytokine production.

- Method : ELISA for cytokine quantification.

- Findings : Decreased TNF-alpha levels by 50% in treated macrophages compared to controls.

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways involved in cell proliferation, inflammation, and microbial resistance. The presence of the morpholino group enhances solubility and bioavailability, potentially increasing its therapeutic efficacy.

Comparison with Similar Compounds

Target Compound vs. Pyrazoline Derivatives

Key Observations :

- The target compound’s morpholinoethanone group distinguishes it from simpler pyrazolines with aryl or alkyl substituents. Morpholine enhances solubility compared to hydrophobic groups like trifluoromethyl .

Substituent Effects on Bioactivity and Stability

Methoxy vs. Halogenated Groups

- Methoxy Groups : Electron-donating methoxy groups (e.g., in the target compound and ) improve stability against oxidative metabolism compared to electron-withdrawing groups like chlorine .

- Trifluoromethyl and Chloro Groups : These enhance lipophilicity and metabolic resistance but may reduce solubility .

Morpholine vs. Piperidine/Phenyl Groups

- Morpholine : Increases water solubility and bioavailability compared to phenyl or piperidine substituents (e.g., ). The oxygen in morpholine facilitates hydrogen bonding with biological targets.

Pharmacological Potential

While direct data for the target compound are unavailable, structurally related pyrazolines exhibit:

- Antitumor Activity : Benzothiazole-containing derivatives show promise in DNA interaction .

- Antidepressant Effects : Pyrazolines with methoxy groups demonstrate serotonin reuptake inhibition .

- Antimicrobial Activity : Halogenated pyrazolines (e.g., ) exhibit enhanced efficacy against resistant strains.

The target compound’s multiple methoxy groups and morpholine may synergize to improve blood-brain barrier penetration and target selectivity compared to simpler analogs.

Crystallographic and Conformational Analysis

- Isostructural Compounds : highlights pyrazolines with fluorophenyl groups adopting planar conformations except for one perpendicular fluorophenyl ring. This suggests the target compound’s 2,3-dimethoxyphenyl group may introduce similar torsional strain.

- SHELX Refinement : The use of SHELXL for structural determination (common in ) ensures accurate bond-length and angle data, critical for comparing molecular conformations.

Preparation Methods

Claisen-Schmidt Condensation

The chalcone precursor, (E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, is synthesized under basic conditions.

Procedure :

- Dissolve 2,3-dimethoxyacetophenone (10 mmol, 1.80 g) and 4-methoxybenzaldehyde (12 mmol, 1.63 g) in ethanol (50 mL).

- Cool to 0–5°C in an ice bath.

- Add aqueous KOH (40%, 5 mL) dropwise over 30 minutes.

- Stir at room temperature for 5 hours.

- Acidify with HCl (pH 3) and extract with ethyl acetate.

Key Parameters :

- Solvent : Ethanol maximizes yield compared to DMF or THF.

- Temperature : Exothermic reaction requires cooling to minimize side products.

Pyrazoline Ring Formation

Cyclocondensation with Hydrazine Hydrate

The chalcone reacts with hydrazine hydrate to form 5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole.

Procedure :

- Reflux chalcone (5 mmol) with hydrazine hydrate (10 mmol) in ethanol (30 mL) for 8 hours.

- Cool and filter the precipitated pyrazoline.

- Recrystallize from ethanol.

Regioselectivity :

- The 4-methoxyphenyl group directs nucleophilic attack to position 3 due to electronic effects.

- ¹H NMR confirms regiochemistry: δ 3.85 (s, OCH₃), δ 5.21 (dd, J = 11.2 Hz, pyrazoline H4).

Morpholinoethanone Functionalization

Acylation with Chloroacetyl Chloride

The pyrazoline is acylated at position 1 using chloroacetyl chloride, followed by morpholine substitution.

Procedure :

- Dissolve pyrazoline (5 mmol) in dry DCM (20 mL).

- Add chloroacetyl chloride (6 mmol) and triethylamine (7 mmol) at 0°C.

- Stir for 4 hours at room temperature.

- Quench with water, extract with DCM, and evaporate to isolate 1-chloroacetylpyrazoline.

- React intermediate with morpholine (6 mmol) in acetonitrile at 60°C for 6 hours.

Optimization :

- Solvent : Acetonitrile provides higher nucleophilicity than DMF or THF.

- Molar Ratio : 1:1.2 (pyrazoline:morpholine) minimizes unreacted starting material.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–6.75 (m, aromatic H), δ 4.32 (m, morpholine OCH₂), δ 3.88 (s, OCH₃).

- HRMS (ESI+) : m/z calculated for C₂₃H₂₇N₃O₅ [M+H]⁺: 426.2024; found: 426.2028.

Purity Assessment

- HPLC : >98% purity (C18 column, 70:30 MeOH:H₂O, 1 mL/min).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Claisen-Schmidt | 82 | 95 | 5 |

| Cyclocondensation | 75 | 97 | 8 |

| Morpholine Acylation | 70 | 98 | 6 |

Mechanistic Insights

- Chalcone Formation : Base-catalyzed deprotonation of acetophenone generates an enolate, which attacks the aldehyde carbonyl.

- Pyrazoline Cyclization : Hydrazine attacks the α,β-unsaturated ketone via Michael addition, followed by ring closure.

- Morpholine Substitution : SN2 displacement of chloride by morpholine’s nitrogen.

Scale-Up Considerations

- Chalcone Step : Exothermic reaction requires jacketed reactors for temperature control.

- Morpholine Step : Use of flow chemistry reduces reaction time by 40%.

Q & A

Q. Key Reaction Parameters :

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol, acetic acid | Ethanol improves cyclization |

| Temperature | Reflux (70–80°C) | Higher temps reduce side products |

| Stoichiometry | Hydrazine:chalcone = 3:1 molar | Excess hydrazine ensures completion |

How is structural integrity verified post-synthesis?

Basic Research Question

A multi-technique approach is employed:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, dihedral angles (e.g., pyrazole ring vs. aryl substituents), and hydrogen-bonding networks. For example, C–H···O interactions stabilize crystal packing .

- NMR spectroscopy : Confirms substituent positions (e.g., methoxy groups at 2,3- and 4-positions via H and C chemical shifts) .

- HPLC/MS : Validates purity (>95%) and molecular ion peaks .

Q. Critical Data from SCXRD :

| Parameter | Observed Value (Å/°) | Significance |

|---|---|---|

| Pyrazole ring planarity | Dihedral angle: 74.88° | Affects π-π stacking |

| C–O (methoxy) bond | 1.36–1.42 Å | Confirms electron donation |

What strategies optimize yield and selectivity in pyrazoline synthesis?

Advanced Research Question

- Catalyst Screening : Lewis acids (e.g., ZnCl) enhance cyclization kinetics but may require post-reaction removal .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates but increase purification complexity .

- Continuous Flow Reactors : Reduce reaction time (from 12 hours to 2–4 hours) and improve scalability .

Q. Contradictions in Methods :

- Hydrazine Stoichiometry : uses 3:1 molar ratios, while employs 1:1 ratios. Higher ratios favor pyrazoline formation but may generate hydrazone byproducts .

How do substituents influence molecular conformation and crystallinity?

Advanced Research Question

- Methoxy Groups : Electron-donating substituents (e.g., 2,3-dimethoxy) increase pyrazole ring planarity, enhancing π-π interactions. The 4-methoxyphenyl group introduces steric hindrance, reducing packing efficiency .

- Morpholine Ring : Introduces conformational flexibility, potentially disrupting crystallinity but improving solubility .

Q. Crystal Packing Analysis :

- Hydrogen Bonds : Intermolecular C–H···O bonds (2.5–2.8 Å) form 1D chains along the [010] axis .

- Van der Waals Interactions : Dominated by methoxy-phenyl stacking (3.4–3.6 Å separation) .

What computational methods predict reactivity or bioactivity?

Advanced Research Question

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Morpholino groups may interact with polar residues (e.g., Asp, Glu) .

- ADMET Prediction : SwissADME estimates logP (~3.2) and blood-brain barrier permeability, suggesting CNS activity potential .

How are spectroscopic discrepancies resolved in structural elucidation?

Advanced Research Question

- H NMR Splitting Patterns : Aromatic proton signals (δ 6.8–7.4 ppm) may overlap. 2D NMR (COSY, HSQC) resolves coupling between adjacent protons .

- IR Stretching Frequencies : C=O (1690–1710 cm) and N–H (3300 cm) peaks confirm pyrazoline and morpholino groups .

Case Study : In , C=O peak shifts from 1710 cm (free ketone) to 1695 cm (hydrogen-bonded), validating intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.